![molecular formula C10H9F3N2O3 B1401106 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine CAS No. 1282395-89-4](/img/structure/B1401106.png)
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Functionalization and Biological Applications
Phenothiazine derivatives, including compounds related to 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, have been explored for their biological applications. A study by Ayuk et al. (2018) synthesized new linear phenothiazine azo-dye compounds and tested their antimicrobial activity against several microorganisms, demonstrating some level of inhibition (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Photoreactivity in Different Solvents
The photoreactions of flutamide, which includes a similar 4-nitro-3-(trifluoromethylphenyl) structure, were studied by Watanabe, Fukuyoshi, and Oda (2015). They discovered that flutamide undergoes different photoreactions in acetonitrile and 2-propanol solvents, which could be relevant for understanding the behavior of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Synthetic Applications
The synthesis of azetidines, including derivatives similar to 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, has been a focus of research due to their potential in drug discovery. Denis et al. (2018) described the synthesis of 3,3-Diarylazetidines by a calcium(II)-catalyzed Friedel-Crafts reaction, showing their utility in creating drug-like compounds (Denis et al., 2018).
Antioxidant Activity
The antioxidant activity of 4-Oxo-Azetidine derivatives was evaluated by Madhavi and Rani (2014). They found that derivatives with chlorine substituents exhibited maximum activity in radical scavenging methods (Madhavi & Rani, 2014).
Antitumor Applications
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties, revealing some compounds as potent antitumor agents. These compounds were shown to disrupt microtubular structure in cancer cells and induced apoptosis (Greene et al., 2016).
Novel Synthesis Methods
Kenis et al. (2012) developed a new approach for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating their use as building blocks for diverse α-(trifluoromethyl)amines, highlighting the versatility of such compounds in synthetic chemistry (Kenis et al., 2012).
Propriétés
IUPAC Name |
3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWNXJKXYQQWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
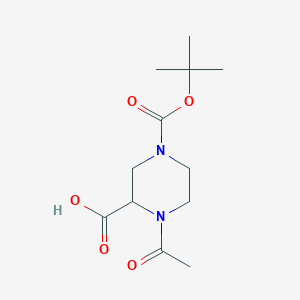

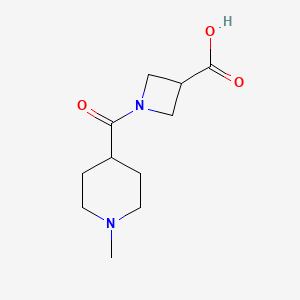


![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
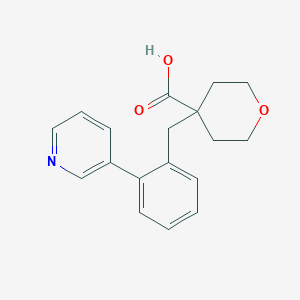
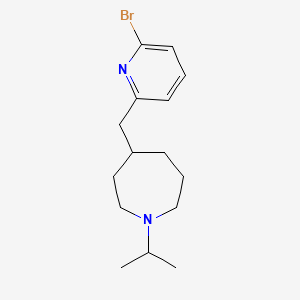
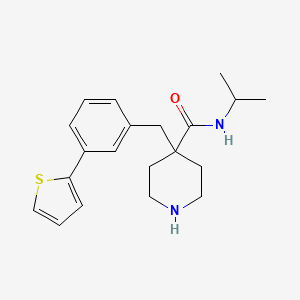
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
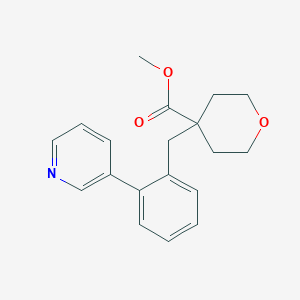
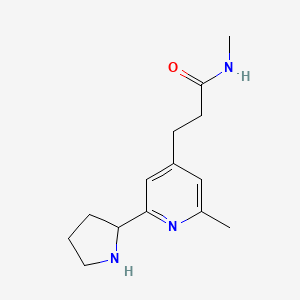
![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)